

4-Nitro-phenyl-N-benzylcarbamate molecular structure

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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

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Molecular Structure and Physicochemical Properties

4-Nitro-phenyl-N-benzylcarbamate is a carbamate derivative characterized by the presence of a 4-nitrophenyl group, a benzyl group, and a central carbamate linkage.

Chemical Structure:

- IUPAC Name: benzyl N-(4-nitrophenyl)carbamate[1]
- Molecular Formula: C₁₄H₁₂N₂O₄[1][2][3]
- Canonical SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1][4]
- InChI: InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Nitro-phenyl-N-benzylcarbamate**

Property	Value	Reference
Molecular Weight	272.26 g/mol	[1][2][3]
CAS Number	124068-97-9	[2][5]
Appearance	Very pale yellow solid	[2]
Melting Point	132 °C	[2]
Purity	Min. 98.0%	[2]

Spectroscopic Data

The structural integrity of **4-Nitro-phenyl-N-benzylcarbamate** can be confirmed through various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **4-Nitro-phenyl-N-benzylcarbamate**

Spectroscopy	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃)	δ 8.22 (d, J=9.2 Hz, 2H), 7.37–7.29 (m, 7H), 5.46 (t, J=6 Hz, 1H), 4.45 (d, J=6 Hz, 2H)	[2]
FT-IR (KBr pellet, cm ⁻¹)	3317, 1708, 1525, 1348, 1253, 1211, 1036, 1011	[2]

Synthesis of 4-Nitro-phenyl-N-benzylcarbamate

4-Nitro-phenyl-N-benzylcarbamate is synthesized via the acylation of benzylamine with 4-nitrophenyl chloroformate.[6] The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction.

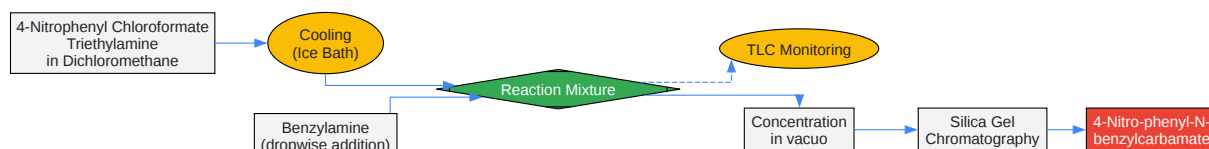
Experimental Protocol

The following protocol is a representative method for the synthesis of **4-Nitro-phenyl-N-benzylcarbamate**:[6]

- **Reaction Setup:** Dissolve 4-nitrophenyl chloroformate (1 equivalent) in dichloromethane and cool the solution in an ice bath. Add triethylamine (1 equivalent) to the solution.
- **Addition of Benzylamine:** Slowly add benzylamine (1.8 equivalents) dropwise to the cooled reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.
- **Product:** The final product is obtained as off-white crystals.

Synthesis Workflow Diagram

The synthesis process can be visualized as a straightforward workflow.



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Synthesis workflow for **4-Nitro-phenyl-N-benzylcarbamate**.

Applications in Organic Synthesis and Drug Development

4-Nitro-phenyl-N-benzylcarbamate is a valuable reagent with primary applications as a precursor for the synthesis of ureas and as a protecting group for amines.

Synthesis of Monosubstituted Ureas

A key application of **4-Nitro-phenyl-N-benzylcarbamate** is in the efficient, two-step synthesis of monosubstituted ureas.[2] This method is particularly advantageous as it can be employed for the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics, where other reagents may fail.[2]

The general scheme involves the reaction of an amine with **4-Nitro-phenyl-N-benzylcarbamate**, followed by hydrogenolysis to yield the corresponding urea in high purity.[2]

Base-Labile Protecting Group for Amines

In organic synthesis, protecting groups are crucial for preventing unwanted side reactions.[6][7] 4-Nitrophenyl carbamates, including the N-benzyl derivative, serve as effective base-labile protecting groups for amines.[6][7] These protecting groups are stable in acidic and neutral conditions but can be readily cleaved under mild basic conditions.[6][7] The deprotection process can be monitored spectrophotometrically by observing the release of the yellow-colored 4-nitrophenolate ion.[6]

Potential Role in Bioreductive Drug Design

While direct applications of **4-Nitro-phenyl-N-benzylcarbamate** in marketed drugs are not prominent, the broader class of 4-nitrobenzyl carbamates is of significant interest in the design of bioreductive drugs. These compounds can act as triggers that are selectively activated in hypoxic environments, such as those found in solid tumors.

The mechanism involves the reduction of the nitro group to a hydroxylamine by nitroreductase enzymes, which are often overexpressed in cancer cells. This is followed by fragmentation of the carbamate to release a cytotoxic agent. This targeted drug release mechanism offers a promising strategy for developing more selective and less toxic cancer therapies. While much of the research has focused on 4-nitrobenzyl carbamates, the underlying principles of nitro group reduction and subsequent cleavage are relevant to the chemistry of **4-Nitro-phenyl-N-benzylcarbamate**.

Conclusion

4-Nitro-phenyl-N-benzylcarbamate is a multifaceted chemical entity with significant utility in both fundamental organic synthesis and the more applied field of medicinal chemistry. Its role as a precursor to ureas and as a robust protecting group for amines underscores its importance to the synthetic chemist. Furthermore, the chemical principles governing its reactivity hold potential for the future design of innovative targeted therapies, particularly in the realm of oncology. This guide provides a foundational understanding of this compound for researchers and developers seeking to leverage its properties in their scientific endeavors.

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